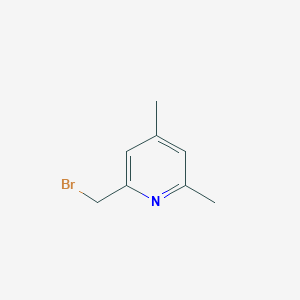

2-(溴甲基)-4,6-二甲基吡啶

描述

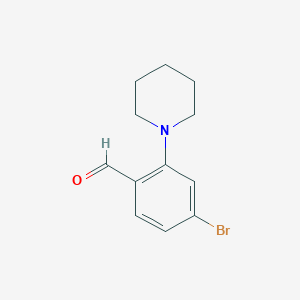

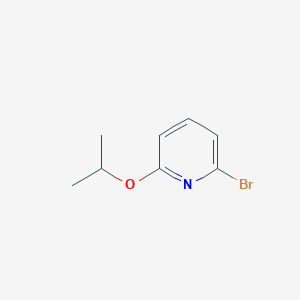

The compound "2-(Bromomethyl)-4,6-dimethylpyridine" is a brominated pyridine derivative that has been the subject of various studies due to its utility in synthetic chemistry. The presence of the bromomethyl group at the 2-position and methyl groups at the 4 and 6 positions on the pyridine ring makes it a versatile intermediate for the synthesis of a wide range of chemical compounds.

Synthesis Analysis

The synthesis of bromomethylated pyridine derivatives has been explored in several studies. For instance, the formation of a 2-bromomethyl-1,4-dihydropyridine derivative was confirmed by NMR spectroscopy, indicating the utility of pyridinium bromide perbromide in the bromination of dihydropyridines . Additionally, the reaction of benzylamine with 2,6-bis(bromomethyl)pyridine led to the formation of a trimeric compound, demonstrating the reactivity of bromomethylated pyridines with nucleophiles . Furthermore, the synthesis of unsymmetrical tripodal ligands, such as the [(6-bromo 2-pyridylmethyl)(6-fluoro 2-pyridylmethyl)(2-pyridylmethyl)] amine tripod, showcases the potential for creating complex molecules with bromomethylated pyridines .

Molecular Structure Analysis

The molecular structure of bromomethylated pyridines has been elucidated through various techniques. For example, the crystal structures of 3-bromo-5-hydroxy-2,6-dimethylpyridine and related compounds have been determined, revealing the presence of hydrogen bonding and other intermolecular interactions . The structural characterization of 2,6-dibromo-3,5-dimethylpyridine has also been reported, providing insights into the arrangement of halogenated pyridines in the solid state .

Chemical Reactions Analysis

Bromomethylated pyridines participate in a variety of chemical reactions. The bromination of 4-aryl-1,4-dihydropyridines with N-bromosuccinimide has been shown to yield mono- to tetrabromo derivatives, which can undergo further transformations such as cyclization or nucleophilic substitution . The reactivity of 6-bromomethyl-substituted pyridin-2(1H)-ones with nucleophiles has been leveraged to synthesize thieno- and furo[3,4-b]pyridin-2(1H)-ones, as well as new amino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethylated pyridines are influenced by their molecular structure. The presence of bromine atoms can significantly affect the electronic properties and reactivity of the pyridine ring. For instance, the strong hydrogen bonding observed in bromo-derivatives like 3-bromo-5-hydroxy-2,6-dimethylpyridine has been studied through vibrational spectroscopy, providing information on the nature of these interactions . Additionally, the crystallographic analysis of dibromo and diiodo derivatives of dimethylpyridines has revealed patterns of pi-stacking and other molecular conformations in the solid state .

科学研究应用

非经典非共价相互作用

2-(溴甲基)-4,6-二甲基吡啶及其衍生物展示了非经典非共价相互作用,在控制晶体结构中起着至关重要的作用。例如,化合物3,5-二溴-2-氨基-4,6-二甲基吡啶铜四卤化物展示了芳基溴和离子金属溴相互作用如何影响结构控制 (AlDamen & Haddad, 2011)。

合成和结构分析

2-(溴甲基)-4,6-二甲基吡啶用于合成具有三齿配体的铬(III)配合物。这些配合物通过单晶X射线衍射进行表征,在研究乙烯聚合行为中具有重要意义 (Hurtado et al., 2009)。

反应动力学和水解

该化合物的反应性,特别是在卤代反应中,为反应动力学和水解过程提供了见解。它用于合成各种卤代甲基嘧啶,为光谱研究和化学反应分析提供宝贵数据 (Brown & Waring, 1974)。

溴化过程

对2,6-二甲基吡啶衍生物的溴化研究揭示了亲核试剂的影响以及溴代物的形成。这些研究对于理解合成途径和反应机制至关重要 (Skrastin'sh et al., 1991)。

表面特性研究

在各种表面如γ-Al2O3和Y沸石上对2,6-二甲基吡啶的吸附研究提供了表面特性的重要数据。这些研究有助于理解催化中的Lewis和Bronsted位点 (Corma, Rodellas, & Fornés, 1984)。

亲电取代研究

亲电取代研究,特别是在二甲基酚的溴化反应中,说明了该化合物在形成各种溴代物中的作用。这些研究对于理解有机反应机制至关重要 (Brittain et al., 1982)。

合成中间体

2-(溴甲基)-4,6-二甲基吡啶在合成各种化合物中起着重要的中间体作用,例如非甾体抗炎药。这凸显了它在制药和有机合成中的作用 (Xu & He, 2010)。

离子迁移光谱

该化合物的衍生物被用于离子迁移光谱,有助于化学标准化和分析,这对于将迁移光谱与精度进行比较至关重要 (Eiceman, Nazarov, & Stone, 2003)。

催化活性研究

2,6-二甲基吡啶在沸石上的吸附以及对催化活性的后续研究提供了有关活性位点行为和毒物选择性的见解,这在催化研究中至关重要 (Jacobs & Heylen, 1974)。

锂或卤素取代

对2,6-二甲基吡啶与苯锂和卤素反应的研究有助于理解取代序列,这在有机合成和化学转化中是基础性的 (Karpman et al., 1980)。

生物活性分析

对2-取代-3-氰基-4,6-二甲基吡啶衍生物的研究,包括合成和生物活性评估,突显了该化合物在药物化学和药物开发中的相关性 (Yassin, 2009)。

超分子相互作用

研究2-氨基-4,6-二甲基吡啶盐酸四卤代铜盐展示了非经典超分子相互作用在它们的结构中的作用。这些研究对于理解分子几何和键合相互作用 (Haddad, AlDamen, & Willett, 2006) 至关重要。

合成方法

在冒烟硫酸中的溴化研究展示了该化合物在合成方法学和高产溴衍生物生产中的实用性 (Does & Hertog, 2010)。

超分子结构分析

对于类似2-氨基-3,5-二溴-4,6-二甲基吡啶盐酸四溴合镉(II)中的非共价超分子相互作用的研究对于理解晶体学和分子结构分析至关重要 (Al-Far & Ali, 2007)。

微波辅助合成

使用2,6-二甲基吡啶进行吡啶二羧酸的微波辅助合成研究强调了该化合物在现代高效合成过程中的作用 (Zhang et al., 2010)。

合成两性化合物的中间体

合成用于各种类似脂质化合物的中间体2,6-二(溴甲基)-1,4-二氢吡啶展示了它在制备两性衍生物中的作用,这对化学和材料科学至关重要 (Rucins et al., 2020)。

NMR结构阐明

核磁共振光谱学已被用于确认2-溴甲基衍生物的结构并研究它们与亲核试剂的反应,为先进的分析和合成化学做出了贡献 (Alker & Swanson, 1990)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-(bromomethyl)-4,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBPXUPRFVPPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624275 | |

| Record name | 2-(Bromomethyl)-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79313-01-2 | |

| Record name | 2-(Bromomethyl)-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

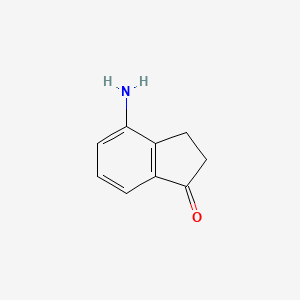

![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)